5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid hydrate
Overview
Description
5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid hydrate is a heterocyclic compound with the molecular formula C3H3N3O3 It is a derivative of triazole, a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid hydrate typically involves the cyclization of appropriate precursors. One common method involves refluxing 1,2,4-triazole-3-carboxylic acid with sodium in absolute ethanol, followed by the addition of ethyl bromoacetate. The reaction mixture is then refluxed for several hours, and the solvent is evaporated under reduced pressure to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, ensuring cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: Nucleophilic substitution reactions can introduce new substituents onto the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include sodium, ethyl bromoacetate, and various oxidizing and reducing agents. Reaction conditions typically involve refluxing in solvents such as ethanol or methanol, with reaction times ranging from several minutes to hours .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with ethyl bromoacetate yields ethyl 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate .
Scientific Research Applications
5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid hydrate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid hydrate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid: This compound has a similar structure but with a methyl group attached to the triazole ring.
Methyl-1H-1,2,4-triazole-3-carboxylate: Another similar compound, differing by the presence of a methyl ester group.
Uniqueness
5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid hydrate is unique due to its specific functional groups and the presence of a hydrate form
Properties
IUPAC Name |
5-oxo-1,4-dihydro-1,2,4-triazole-3-carboxylic acid;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O3.H2O/c7-2(8)1-4-3(9)6-5-1;/h(H,7,8)(H2,4,5,6,9);1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUXPAMLNKWLPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNC(=O)N1)C(=O)O.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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